N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide
Description
Properties
CAS No. |
918810-60-3 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[3-acetamido-5-(aminomethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H15N3O2/c1-7(15)13-10-3-9(6-12)4-11(5-10)14-8(2)16/h3-5H,6,12H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
UNWZEWGOOWFHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)CN)NC(=O)C |
Origin of Product |
United States |
Biological Activity
N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a detailed overview of its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the reaction of 5-(aminomethyl)-1,3-phenylenediamine with acetic anhydride or acetyl chloride. The resulting diacetamide structure is characterized by two acetyl groups attached to the nitrogen atoms of the aminomethyl group.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives with similar structures have been shown to inhibit viral replication in various cell lines. A notable example includes the inhibition of Zika virus protease, where compounds exhibited IC50 values as low as 130 nM, indicating strong antiviral activity against flaviviruses .
Neuroprotective Effects
Research indicates that related compounds exhibit neuroprotective effects. For example, certain acetamide derivatives have been found to protect neuronal cells from oxidative stress-induced damage. In particular, one compound demonstrated a protective effect in PC12 cells against sodium nitroprusside-induced toxicity, outperforming established neuroprotective agents like edaravone .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its chemical structure. Modifications in the substituents on the phenyl ring and the nature of the amine groups significantly influence its potency. For instance:
- Substituent Variations : The introduction of different functional groups at specific positions on the phenyl ring has been shown to enhance or reduce biological activity.
- Amine Group Modifications : The nature of the amine (primary vs. secondary) can affect the compound's ability to interact with biological targets.
Case Study 1: Antiviral Activity against Zika Virus
In a study focusing on flavivirus proteases, compounds structurally similar to this compound were evaluated for their inhibitory effects on Zika virus replication. The most potent inhibitors demonstrated EC50 values ranging from 300–600 nM in cellular assays .
Case Study 2: Neuroprotective Efficacy
Another investigation assessed the neuroprotective capabilities of acetamide derivatives in a model of oxidative stress. The compound showed significant cytoprotective effects in neuronal cell lines, suggesting its potential application in treating neurodegenerative diseases .
Data Tables
| Compound | IC50 (nM) | Activity Type | Notes |
|---|---|---|---|
| Compound A | 130 | Antiviral (Zika Virus) | Potent inhibitor of viral replication |
| Compound B | 16.7 | Neuroprotection | Superior protective effect compared to edaravone |
| Compound C | Varies | Carbonic Anhydrase Inhibitor | Selectivity better than acetazolamide |
Comparison with Similar Compounds
Research Findings and Data
Notes
- Safety : Handle with caution; analogs may cause respiratory irritation (H335 hazard code) .
- Applications: Prioritized in oncology research for FAK-targeted therapies and diagnostic radiotracers .
- Limitations: 1,4-phenylene analogs lack bioactivity, restricting their utility to non-therapeutic research .
Preparation Methods
Direct Acetylation of 5-(Aminomethyl)-1,3-phenylenediamine
The most straightforward route involves acetylation of 5-(aminomethyl)-1,3-phenylenediamine using acetylating agents such as acetic anhydride or acetyl chloride.
Procedure :
- Aminomethylation Precursor : 5-(Aminomethyl)-1,3-phenylenediamine is synthesized via reductive amination of 5-nitro-1,3-benzenedicarboxaldehyde using ammonium formate and palladium on carbon.
- Acetylation : The diamine is treated with acetic anhydride in tetrahydrofuran (THF) at 0–5°C for 4 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol/water (3:1).
Key Parameters :
Stepwise Alkylation-Acetylation Approach
An alternative method employs 2-chloroacetamide intermediates, enabling better control over regioselectivity.
Procedure :
- Alkylation : 1,3-Diaminobenzene reacts with 2-chloroacetyl chloride in dichloromethane (DCM) and 2% aqueous NaOH at 0°C for 3 hours to form N,N'-(1,3-phenylene)bis(2-chloroacetamide).
- Aminomethylation : The chloroacetamide intermediate undergoes nucleophilic substitution with ammonium chloride and formaldehyde in ethanol at 60°C for 8 hours.
- Purification : The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:2).
Optimization Insights :
- Catalyst : Potassium iodide (5 mol%) accelerates the aminomethylation step, reducing reaction time by 30%.
- Yield : 58–64% for the final diacetamide.
Comparative Analysis of Acetylating Agents
The choice of acetylating agent significantly impacts reaction efficiency and purity.
| Parameter | Acetic Anhydride | Acetyl Chloride | 2-Chloroacetyl Chloride |
|---|---|---|---|
| Reaction Time (h) | 4–6 | 2–3 | 3–5 |
| Byproduct Formation | Low (acetic acid) | Moderate (HCl) | High (HCl, Cl−) |
| Purity After Workup (%) | 95–98 | 90–92 | 85–88 |
| Yield (%) | 68–72 | 65–70 | 58–64 |
Acetic anhydride is preferred for large-scale synthesis due to milder conditions and easier byproduct removal. Acetyl chloride offers faster kinetics but requires rigorous HCl scrubbing.
Catalytic Systems and Reaction Engineering
Ce-Doped ZnO Nanocatalysts
Ce-ZnO nanocatalysts (5–10 wt% Ce) enhance acetylation efficiency in solvent-free conditions:
Enzymatic Acetylation
Lipase B from Candida antarctica (CAL-B) enables green synthesis in ionic liquids:
Purification and Analytical Characterization
Recrystallization vs. Chromatography
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Recrystallization | Ethanol/water (3:1) | 95–98 | 85–90 |
| Flash Chromatography | Ethyl acetate/hexane (1:2) | 98–99 | 70–75 |
Recrystallization balances purity and scalability, while chromatography is reserved for high-purity demands.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.02 (s, 6H, CH₃CO), 4.21 (s, 2H, CH₂NH₂), 7.12–7.45 (m, 3H, ArH).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction time from hours to minutes:
Waste Management
- HCl Neutralization : Scrubbers using NaOH solution (10%) achieve 99.9% HCl removal.
- Solvent Recovery : Distillation recovers >95% THF and DCM.
Emerging Methodologies
Photocatalytic Acetylation
TiO₂ nanoparticles under UV light (365 nm) enable room-temperature acetylation:
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) cuts reaction time to 30 minutes:
- Yield : 75% with comparable purity to conventional methods.
Q & A
Q. What are the standard synthetic routes for preparing N,N'-[5-(Aminomethyl)-1,3-phenylene]diacetamide?
The compound is typically synthesized via nucleophilic substitution or acetylation reactions. A common method involves reacting 1,3-diaminobenzene derivatives with chloroacetyl chloride or acetic anhydride under controlled conditions. For example:
- Step 1 : 1,3-Diaminobenzene is treated with 2-chloroacetyl chloride in a polar solvent (e.g., THF or DCM) at 0–5°C to form N,N'-(1,3-phenylene)bis(2-chloroacetamide) intermediates.
- Step 2 : The intermediate undergoes aminomethylation at the 5-position using formaldehyde and ammonium chloride, followed by acetylation with acetic anhydride to yield the final product .
- Key considerations : Reaction temperature, stoichiometric ratios, and purification via recrystallization (ethanol/water) are critical for achieving >95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the aromatic substitution pattern and acetyl group integration. For example, the aminomethyl proton appears as a singlet at δ 4.2–4.5 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations at 1650–1680 cm (amide C=O) and 3300–3350 cm (N-H) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and monitors degradation products .
Advanced Research Questions
Q. How do catalytic systems influence the efficiency of N-acetylation and concurrent functionalization?
Ce-doped ZnO nanocatalysts enhance selectivity and yield in dual-functionalization reactions (e.g., N-acetylation with S-oxidation). Key findings include:
- Mechanism : The Lewis acidity of Ce sites activates thiol groups for oxidation, while ZnO facilitates nucleophilic acetylation. Synergy between these sites minimizes over-oxidation to sulfones .
- Optimization : Catalyst loading (5–10 wt% Ce) and solvent choice (acetonitrile vs. DMF) significantly affect reaction rates. Recycling studies show <10% activity loss after 5 cycles .
- Contradictions : While Ce-ZnO excels in aerobic conditions, Pt-based catalysts outperform in anaerobic environments, suggesting context-dependent catalyst selection .
Q. How does positional isomerism (1,3- vs. 1,4-phenylene) impact physicochemical properties?
Comparative studies of N,N'-(1,3-phenylene)diacetamide and its 1,4-isomer reveal:
- Solubility : The 1,3-isomer exhibits higher solubility in polar aprotic solvents (e.g., DMSO) due to reduced symmetry and dipole alignment .
- Thermal Stability : Differential scanning calorimetry (DSC) shows the 1,3-isomer melts at 215–220°C, while the 1,4-isomer decomposes above 240°C, attributed to crystal packing differences .
- Biological Activity : In drug conjugate studies, the 1,3-isomer demonstrates better binding to aromatic amino acid residues in enzymes, enhancing pharmacokinetic profiles .
Q. What strategies resolve contradictions in catalytic vs. stoichiometric synthetic approaches?
- Catalytic Advantages : Ce-ZnO systems reduce waste and improve atom economy (e.g., 85% yield vs. 60% in stoichiometric methods) but require precise control of oxygen partial pressure .
- Stoichiometric Reliability : Traditional methods using acetyl chloride/pyridine guarantee reproducibility but generate toxic byproducts (e.g., HCl gas), necessitating rigorous scrubbing .
- Hybrid Approaches : Combining catalytic N-acetylation with stoichiometric aminomethylation balances efficiency and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
